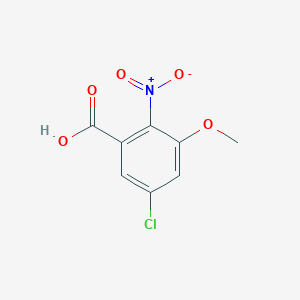

5-Chloro-3-methoxy-2-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-3-methoxy-2-nitrobenzoic acid (CMNB) is a common organic compound used in research laboratories and industries. It is a white solid that can be synthesized in a variety of ways and has a variety of applications in the scientific and industrial world.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

5-Chloro-3-methoxy-2-nitrobenzoic acid plays a role in the synthesis of various compounds. It has been used in the synthesis of complex heterocyclic compounds and derivatives. For instance, it has been instrumental in the synthesis of 10-methoxy-4,8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound with potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004). Additionally, it has been used in the development of a mononuclear silver(I) complex, which shows high cytotoxic properties to both normal and carcinoma cells (Wang & Shi, 2011).

Crystal Structure Analysis

Research on this compound has also focused on understanding its crystal structure. Studies like the crystallographic analysis of its interactions with quinoline derivatives provide insights into its structural properties and potential applications in designing new materials (Gotoh & Ishida, 2019).

Thermodynamic and Magnetic Properties

The compound has been studied for its thermodynamic and magnetic properties. Research on 5-chloro-2-methoxybenzoates of various metals, like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), provided valuable information about their magnetic susceptibilities and thermal stabilities, which is crucial in materials science (Bocian & Ferenc, 2002).

Environmental and Sensory Applications

In environmental science, derivatives of this compound have been used in detecting nitroaromatic compounds, which are crucial in explosives preparations. CdSe quantum dots capped with PAMAM-G(4) dendrimer, for example, have been synthesized for the detection of trace amounts of nitroaromatic compounds, demonstrating the compound's application in sensing technologies (Algarra, Campos, Miranda, & da Silva, 2011).

Antitumor Activity

Furthermore, studies have been conducted to explore the antitumor activity of metal complexes involving this compound. Complexes synthesized using this compound have shown promising results in inducing apoptosis in lung cancer and colon adenocarcinoma cells (Zhang, Chen, Tong, Sun, Dong, Song, & Wang, 2022).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that nitrobenzoic acid derivatives can undergo various chemical reactions, including nucleophilic substitution and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Chloro-3-methoxy-2-nitrobenzoic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile.

Eigenschaften

IUPAC Name |

5-chloro-3-methoxy-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO5/c1-15-6-3-4(9)2-5(8(11)12)7(6)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKXWIGUCWZDSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1323478.png)

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)